molecular formula C12H12O4 B11810581 4-Propoxybenzofuran-6-carboxylicacid

4-Propoxybenzofuran-6-carboxylicacid

Cat. No.: B11810581
M. Wt: 220.22 g/mol
InChI Key: XZXPEHHMDJSMSF-UHFFFAOYSA-N
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Description

4-Propoxybenzofuran-6-carboxylicacid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a propoxy group at the 4th position and a carboxylic acid group at the 6th position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzofuran-6-carboxylicacid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by a propoxy group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzofuran-6-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., alkoxides, amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Propoxybenzofuran-6-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological research.

    Medicine: It is explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or pathways.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Propoxybenzofuran-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect against oxidative stress.

Comparison with Similar Compounds

4-Propoxybenzofuran-6-carboxylicacid can be compared with other benzofuran derivatives, such as:

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 4-Methoxybenzofuran-6-carboxylic acid

Uniqueness: The presence of the propoxy group at the 4th position and the carboxylic acid group at the 6th position distinguishes this compound from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

4-propoxy-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h3,5-7H,2,4H2,1H3,(H,13,14)

InChI Key

XZXPEHHMDJSMSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=CO2)C(=O)O

Origin of Product

United States

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